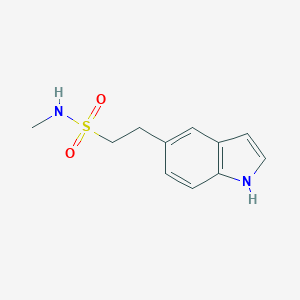

2-(1H-Indol-5-yl)-N-methylethanesulfonamide

Descripción general

Descripción

The compound "2-(1H-Indol-5-yl)-N-methylethanesulfonamide" is a derivative of indole, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activity. Indole derivatives are known for their diverse pharmacological properties, including their role as antagonists for various receptors such as the 5-HT6 receptor , neuropeptide Y Y5 receptor , and carbonic anhydrase inhibitors . The structural modifications on the indole ring, particularly at the 5-position with a sulfonamide group, are critical for the biological activity of these compounds.

Synthesis Analysis

The synthesis of indole derivatives often involves the formation of the indole ring followed by functionalization at specific positions. For instance, N1-arylsulfonyl indole derivatives with substitutions at the 3-position have been synthesized for their high affinity for the 5-HT6 receptor . Similarly, N-(sulfonamido)alkyl[tetrahydro-1H-benzo[e]indol-2-yl]amines were prepared via reductive amination and cyclization, followed by N-acylation and reduction to yield compounds with nanomolar affinity for the neuropeptide Y Y5 receptor . The one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides using palladium-catalyzed reactions has also been reported .

Molecular Structure Analysis

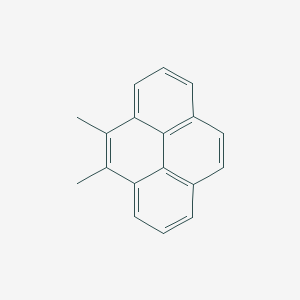

The molecular structure of indole derivatives can be complex, with non-planar geometries and significant deviations from ideal tetrahedral geometry around substituents such as the sulfonyl group. For example, in N-Methyl-N-(1-phenylsulfonylindol-2-ylmethyl)aniline, the indole system is not strictly planar, and the dihedral angle between the fused rings is small. The molecular packing is influenced by C-H...pi and C-H...O hydrogen bonds .

Chemical Reactions Analysis

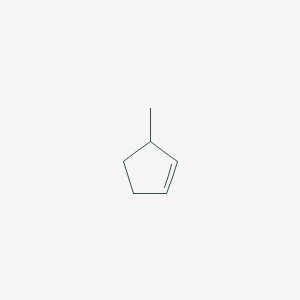

Indole derivatives can participate in various chemical reactions due to their reactive sites. The reactivity can be influenced by the presence of substituents that can act as electron-donating or electron-withdrawing groups. For instance, the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amides) with 2,3-dimethylindole under the 1,4-addition scheme leads to the formation of biologically active compounds . Vinylsulfones and vinylsulfonamides, which can be synthesized from indole derivatives, are known for their biological activities and their use as active agents in various addition and electrocyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as their spectroscopic characteristics, can be studied using techniques like 1H NMR and FT-IR. Density Functional Theory (DFT) calculations can assist in understanding the molecular and electronic structures and in spectral assignments . The biological evaluation of these compounds often includes testing against various bacterial strains and enzymes, where some derivatives show high activity as antibacterial agents or enzyme inhibitors . Molecular docking studies can support the experimental observations by revealing the binding affinities of the compounds with target enzymes .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activity

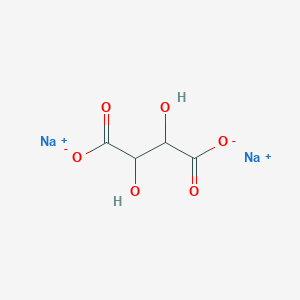

Indole derivatives like 2-(1H-Indol-5-yl)-N-methylethanesulfonamide are critical in the synthesis of many natural and synthetic compounds due to their significant biological activities. Research has shown the synthesis of new derivatives by reactions involving indoles, which are potentially biologically active. These derivatives can exhibit a range of activities, including enzyme inhibition and treatment of specific disorders. For instance, certain synthesized sulfonamides showed potent inhibition against beta-carbonic anhydrases from fungal pathogens, indicating their potential in treating infections caused by fungi like Cryptococcus neoformans and Candida albicans (Avdeenko et al., 2020) (Güzel et al., 2010) (Güzel et al., 2010).

Chemical Reactions and Properties

The reactivity of indole derivatives with different chemical agents forms the basis for synthesizing a variety of compounds. For example, N-(Polychloroethylidene)arene-and -trifluoromethanesulfonamides reacted with indoles to give corresponding N-[2,2-dichloro(or 2,2,2-trichloro)-1-(1H-indol-3-yl)ethyl]-substituted sulfonamides. The structure of these compounds and the conditions of their reactions are pivotal for understanding their potential applications in various fields, including pharmaceuticals (Kondrashov et al., 2008).

Potential Therapeutic Applications

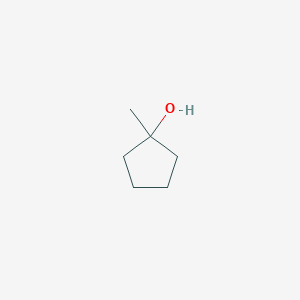

Indole derivatives have shown potential in therapeutic applications. For instance, certain 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles were identified as 5-HT6 receptor ligands, indicating their potential in neurological therapies. Similarly, (R)-1-(1H-indol-3-yl)propan-2-amines showed promise due to their selective in vitro inhibition of cancer cell lines, highlighting their potential in cancer treatment (Bernotas et al., 2004) (Peng et al., 2013).

Propiedades

IUPAC Name |

2-(1H-indol-5-yl)-N-methylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-12-16(14,15)7-5-9-2-3-11-10(8-9)4-6-13-11/h2-4,6,8,12-13H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXMUBLAPJLGNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541746 | |

| Record name | 2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Indol-5-yl)-N-methylethanesulfonamide | |

CAS RN |

98623-50-8 | |

| Record name | 2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

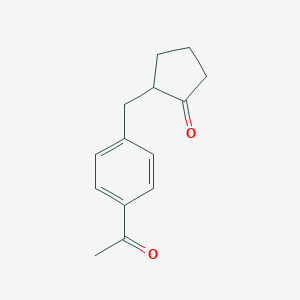

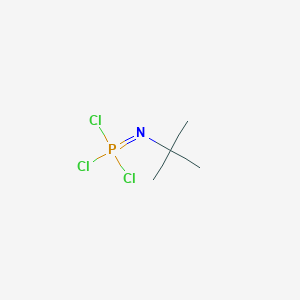

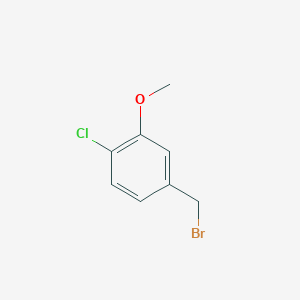

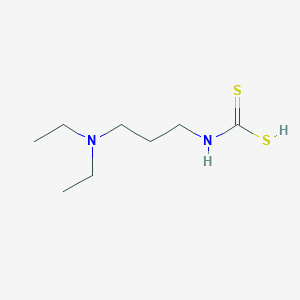

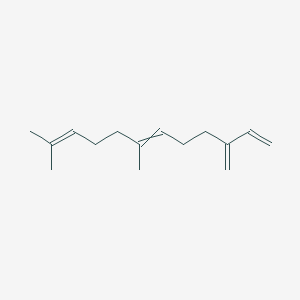

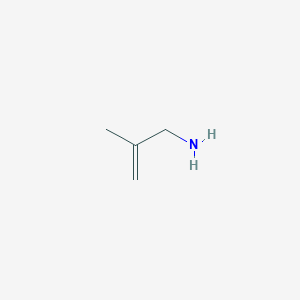

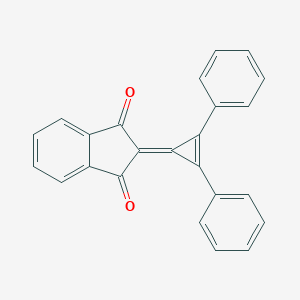

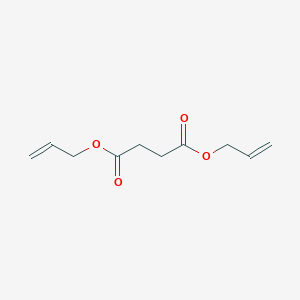

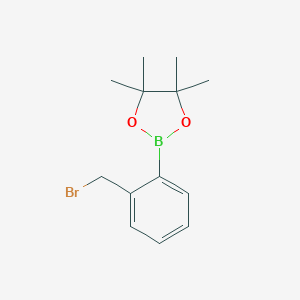

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.